![molecular formula C74H92ClN17O13 B12374951 (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers and a variety of functional groups, including amides, hydroxyls, and aromatic rings. It is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities.
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions and specific reagents. The synthetic route typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Common reagents used in these reactions include acids, bases, and protecting groups to ensure the selective formation of desired bonds. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as chromatography and crystallization.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl and naphthyl rings. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving protein-protein interactions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, this molecule is unique due to its highly complex structure and the presence of multiple chiral centers. Similar compounds include:
Peptides: Short chains of amino acids with similar functional groups.
Proteins: Larger macromolecules with more complex structures.
Small Molecule Inhibitors: Compounds designed to interact with specific biological targets. The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C74H92ClN17O13 |
|---|---|
Molecular Weight |
1463.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H92ClN17O13/c1-43(63(76)96)83-71(104)62-22-13-35-92(62)72(105)55(21-12-34-82-74(79)80)86-67(100)57(37-45-14-5-3-6-15-45)87-64(97)54(20-11-33-81-73(77)78)85-66(99)59(40-48-26-31-53(95)32-27-48)90-70(103)61(42-93)91-69(102)58(38-46-16-7-4-8-17-46)89-68(101)60(39-47-24-29-52(75)30-25-47)88-65(98)56(84-44(2)94)41-49-23-28-50-18-9-10-19-51(50)36-49/h3-10,14-19,23-32,36,43,54-62,93,95H,11-13,20-22,33-35,37-42H2,1-2H3,(H2,76,96)(H,83,104)(H,84,94)(H,85,99)(H,86,100)(H,87,97)(H,88,98)(H,89,101)(H,90,103)(H,91,102)(H4,77,78,81)(H4,79,80,82)/t43-,54-,55+,56-,57+,58-,59+,60-,61+,62+/m1/s1 |
InChI Key |
KNXGSADBVSBWML-OTCVFGFMSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)

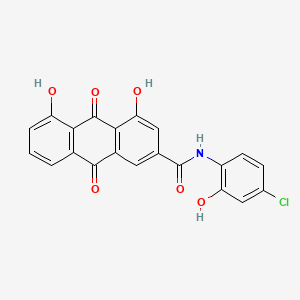
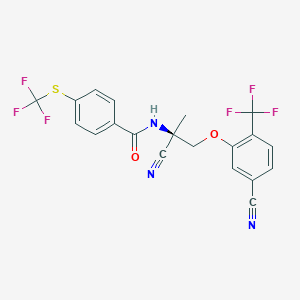
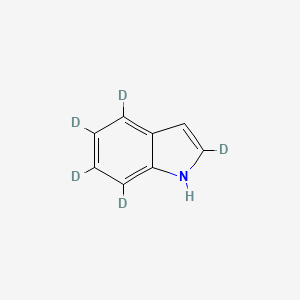
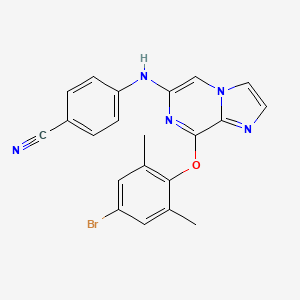
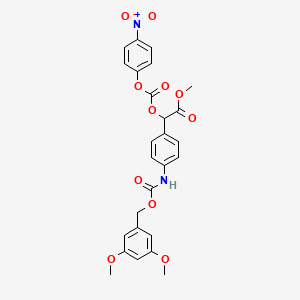
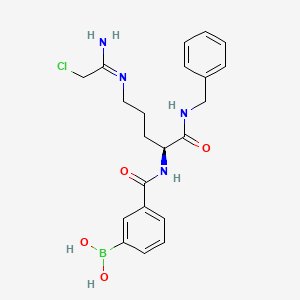
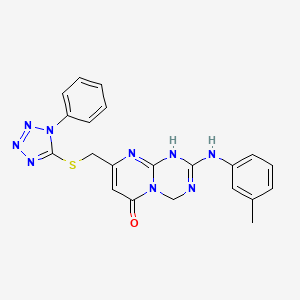
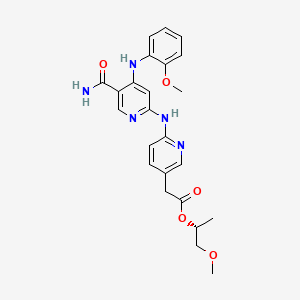
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)
![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

